4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring. The benzoxazinone moiety (2H-benzo[b][1,4]oxazin-3(4H)-one) is substituted with a methyl group at the 7-position, while the oxadiazole ring is linked to a 4-bromophenyl group. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties .
Benzoxazinones are pharmacologically significant due to their presence in bioactive molecules, including antimicrobial and anti-inflammatory agents . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, making it a common motif in drug design .
Properties
IUPAC Name |
4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRLPDQJYKAHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties. They interact with proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects by interacting with its target proteins and inhibiting their activity. This interaction could lead to changes in cellular processes, such as reducing endoplasmic reticulum (ER) stress and apoptosis.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway. By inhibiting these pathways, the compound could potentially reduce inflammation and protect neuronal cells from damage.
Result of Action
The compound’s action results in reduced expression of the ER chaperone, BIP, and the apoptosis marker, cleaved caspase-3 in human neuronal cells. This suggests that the compound has neuroprotective effects and can prevent cell death.
Biological Activity
The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a hybrid molecule that incorporates a benzo[b][1,4]oxazine core with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both components. The oxadiazole derivatives have been extensively studied for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.
The molecular formula of the compound is with a molecular weight of approximately 471.4 g/mol. The presence of the bromophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The incorporation of the 4-bromophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 92.4 |
| Compound B | MCF-7 (Breast) | 75.0 |
| Compound C | A549 (Lung) | 80.5 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. One study focused on the synthesis and screening of various substituted oxadiazoles for antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications at the oxadiazole ring can lead to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | C. albicans | 18 |
The mechanism by which this compound exerts its biological effects likely involves interaction with various cellular targets. Oxadiazoles are known to inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which play crucial roles in cancer cell proliferation and survival . Additionally, the presence of the benzo[b][1,4]oxazine structure may facilitate binding to specific receptors involved in signaling pathways related to apoptosis and inflammation.
Case Studies
A recent study investigated the effects of similar oxadiazole compounds on cancer cell lines in vitro. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . Another case study highlighted the potential of these compounds as anti-inflammatory agents by demonstrating their ability to reduce cytokine release in activated macrophages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one with analogs reported in the literature:
Structural and Functional Insights:
The 7-methyl substituent on the benzoxazinone core may sterically hinder interactions compared to unsubstituted derivatives, affecting solubility or receptor binding .
Synthetic Yields: Yields for benzoxazinone-oxadiazole hybrids are generally moderate (e.g., 50–60% for 4l), likely due to the multi-step synthesis involving cyclization and coupling reactions .
Spectroscopic Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
